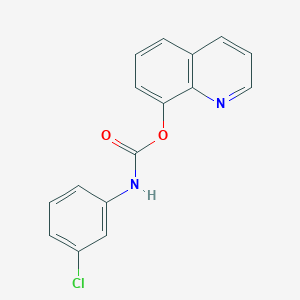

Quinolin-8-yl (3-chlorophenyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

14628-08-1 |

|---|---|

Molecular Formula |

C16H11ClN2O2 |

Molecular Weight |

298.72 g/mol |

IUPAC Name |

quinolin-8-yl N-(3-chlorophenyl)carbamate |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-6-2-7-13(10-12)19-16(20)21-14-8-1-4-11-5-3-9-18-15(11)14/h1-10H,(H,19,20) |

InChI Key |

RPKVZILEJLGVFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)NC3=CC(=CC=C3)Cl)N=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Quinolin 8 Yl 3 Chlorophenyl Carbamate and Its Analogs

Retrosynthetic Analysis of the Carbamate (B1207046) Linkage and Quinoline (B57606) Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For Quinolin-8-yl (3-chlorophenyl)carbamate, the analysis begins with the most logical disconnection point: the carbamate functional group.

The carbamate linkage (–O–(C=O)–NH–) can be disconnected in two primary ways, as illustrated below. The most common and direct disconnection is across the ester C–O bond and the amide C–N bond. This leads to two key precursors: quinoline-8-ol and 3-chlorophenyl isocyanate. This is the most convergent approach, where two moderately complex fragments are synthesized separately and then joined in a final step.

An alternative disconnection can be made at the C-O bond, suggesting a reaction between an activated chloroformate derivative of quinoline-8-ol and 3-chloroaniline. A third possibility involves disconnecting the C-N bond, which would imply the reaction of quinoline-8-ol with a carbamoyl (B1232498) chloride, such as 3-chlorophenylcarbamoyl chloride.

Further retrosynthetic analysis focuses on the quinoline-8-ol core. The quinoline ring system is a classic heterocyclic structure for which numerous synthetic methods exist. actascientific.com A common strategy for its synthesis is the Skraup synthesis, which involves the reaction of an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgnih.gov For quinoline-8-ol, the starting material would be 2-aminophenol (B121084). Another powerful method is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govrroij.com These established routes provide reliable access to the quinoline precursor. actascientific.com

Table 1: Key Retrosynthetic Disconnections for this compound

| Target Molecule | Disconnection | Precursors | Synthetic Strategy |

|---|---|---|---|

| This compound | Carbamate C-O and C-N bonds | Quinoline-8-ol + 3-Chlorophenyl isocyanate | Reaction of an alcohol with an isocyanate |

| This compound | Carbamate C-O bond | 8-(chloroformyloxy)quinoline + 3-Chloroaniline | Acylation of an amine with a chloroformate |

| This compound | Carbamate C-N bond | Quinoline-8-ol + 3-Chlorophenylcarbamoyl chloride | Acylation of an alcohol with a carbamoyl chloride |

| Quinoline-8-ol | Quinoline Ring | 2-Aminophenol + Glycerol | Skraup Synthesis |

| Quinoline-8-ol | Quinoline Ring | 2-Aminobenzaldehyde + Acetaldehyde | Friedländer Synthesis |

| 3-Chlorophenyl isocyanate | Isocyanate N=C bond | 3-Chloroaniline + Phosgene (B1210022) (or equivalent) | Phosgenation |

Synthesis of Quinoline-8-ol Precursor and its Derivatives

Quinoline-8-ol, also known as 8-hydroxyquinoline (B1678124) or oxine, is a fundamental precursor for the target carbamate. Its synthesis has been well-established for over a century, with several reliable methods available.

The Skraup synthesis is a classic and widely used method. It typically involves heating 2-aminophenol with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic pentoxide. iipseries.orgscispace.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, dehydration, and finally oxidation to form the aromatic quinoline ring. iipseries.org

The Friedländer synthesis offers an alternative route, involving the base- or acid-catalyzed condensation of 2-aminobenzaldehyde with a ketone or aldehyde possessing an α-methylene group, such as acetaldehyde. rroij.com This method provides a straightforward assembly of the quinoline ring system.

Other methods for synthesizing the quinoline-8-ol skeleton include the Combes synthesis and the Doebner-von Miller reaction. nih.gov Derivatives of quinoline-8-ol can be prepared by starting with appropriately substituted anilines or by performing electrophilic substitution reactions on the pre-formed quinoline-8-ol ring. For instance, halogenation or nitration can introduce substituents at various positions on the ring system. nih.gov

Synthesis of 3-Chlorophenyl Isocyanate and Related Phenyl Isocyanate Scaffolds

The second key precursor, 3-chlorophenyl isocyanate, is an essential reagent for forming the carbamate linkage. The industrial production of isocyanates primarily relies on the reaction of a primary amine with phosgene (COCl₂), a highly toxic gas. wikipedia.org This process, known as phosgenation, involves the formation of an intermediate carbamoyl chloride, which is then heated to eliminate hydrogen chloride, yielding the isocyanate. wikipedia.org

Due to the hazardous nature of phosgene, several alternative "phosgene-free" methods have been developed, which are particularly useful for laboratory-scale synthesis. nih.gov These include:

The Curtius Rearrangement : This method involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. nih.govacs.org For 3-chlorophenyl isocyanate, the precursor would be 3-chlorobenzoyl azide, which can be prepared from the corresponding carboxylic acid or acyl chloride. organic-chemistry.org

The Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. While typically used to produce amines, the intermediate isocyanate can be trapped if the reaction is performed in an aprotic solvent. nih.govacs.org

Reductive Carbonylation : Aromatic nitro compounds, such as 1-chloro-3-nitrobenzene, can be converted directly to isocyanates using carbon monoxide in the presence of a suitable catalyst, often based on palladium or rhodium. nih.gov

Optimized Procedures for Carbamate Bond Formation

The final and crucial step in the synthesis is the formation of the carbamate bond, coupling quinoline-8-ol with the 3-chlorophenyl nitrogen-containing moiety. Several methodologies can be employed to achieve this transformation efficiently.

Direct Acylation Methods

The most straightforward approach to synthesizing this compound is the direct reaction between quinoline-8-ol and 3-chlorophenyl isocyanate. This reaction is typically performed in an aprotic solvent such as toluene, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). The phenolic hydroxyl group of quinoline-8-ol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. The reaction often proceeds readily at room temperature or with gentle heating and generally gives high yields of the desired carbamate. The addition of a tertiary amine base like triethylamine (B128534) or a catalyst can accelerate the reaction.

Another direct acylation method involves using a carbamoyl chloride. In this case, quinoline-8-ol is treated with 3-chlorophenylcarbamoyl chloride in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl byproduct. nih.govacs.org

Transamidation and Transcarbamoylation Approaches

Transcarbamoylation (or transesterification of carbamates) is a valuable alternative method that avoids the handling of potentially hazardous isocyanates directly in the final step. researchgate.net In this approach, quinoline-8-ol is reacted with a more readily available or less hazardous carbamate, such as phenyl carbamate or ethyl carbamate, in the presence of a catalyst. organic-chemistry.orgchemrxiv.org The reaction involves the exchange of the alcohol portion of the carbamate. Tin compounds are often effective catalysts for this transformation. researchgate.netorganic-chemistry.org This method is valued for its mild conditions and tolerance of various functional groups. organic-chemistry.org

Table 2: Comparison of Transcarbamoylation Catalysts

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Tin(II) Octoate | Toluene, 90-110°C | High yields, good functional group tolerance organic-chemistry.org | Potential metal contamination |

| Dibutyltin Dilaurate | Toluene, Heat | Effective for primary and secondary alcohols | Toxicity of organotin compounds |

| Basic Catalysts (e.g., K₂CO₃) | DMF or other polar solvents, Heat | Inexpensive, readily available chemrxiv.org | Can promote side reactions |

Catalyst-Mediated Synthesis Protocols

Many carbamate synthesis protocols are enhanced by the use of catalysts to improve reaction rates, yields, and selectivity under milder conditions.

Zinc Chloride-Catalyzed Synthesis : Zinc chloride has been reported as an inexpensive and efficient catalyst for the synthesis of carbamates from alcohols and carbamoyl chlorides. nih.govacs.org The catalyst activates the carbamoyl chloride, making it more susceptible to nucleophilic attack by the alcohol. This method is noted for its chemoselectivity, as other functional groups are often unaffected. acs.org

Palladium-Catalyzed Cross-Coupling : Innovative methods include the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org This allows for the in-situ generation of an isocyanate or a related reactive species that is immediately trapped by quinoline-8-ol, providing direct access to the aryl carbamate.

Copper-Catalyzed Oxidative Coupling : Another modern approach involves the copper-catalyzed oxidative cross-coupling of phenols with formamides. tandfonline.comresearchgate.net This method directly activates the C-H bond of the formamide, serving as a carbonyl source to form the carbamate linkage with the phenol, avoiding the need for pre-functionalized reagents like isocyanates or chloroformates. researchgate.net

These diverse synthetic strategies provide chemists with a range of options for the preparation of this compound and its analogs, allowing for the selection of a route that best fits the desired scale, available starting materials, and safety considerations.

Post-Synthesis Purification and Isolation Methodologies

Following the synthesis of this compound, the crude product necessitates purification to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques such as recrystallization, column chromatography, and solvent extraction are typically employed.

Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the carbamate at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures or are insoluble even at high temperatures. A solvent system is often developed through empirical testing with various common laboratory solvents (e.g., ethanol (B145695), methanol, ethyl acetate (B1210297), hexane (B92381), dichloromethane, or mixtures thereof).

Column Chromatography is a versatile technique for separating the target compound from complex mixtures. Silica gel is the most common stationary phase for carbamate purification. A suitable mobile phase (eluent), often a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane, is used to move the components through the column at different rates. The polarity of the eluent is optimized to achieve the best separation, and fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to isolate the pure product. For quinoline derivatives, column chromatography using gradients of ethyl acetate in pentane (B18724) has been shown to be effective. nih.gov

Solvent Extraction can be used as an initial purification step to remove water-soluble or acid/base-soluble impurities. The crude reaction mixture is dissolved in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and washed sequentially with water, dilute acid (like HCl), and dilute base (like NaHCO₃) to remove corresponding impurities. The organic layer containing the product is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrated under reduced pressure.

These methods can be used individually or in combination to achieve the desired purity of this compound.

Structural Elucidation Methodologies for Confirming Compound Identity and Purity

Confirmation of the chemical structure and assessment of the purity of the synthesized this compound are critical steps. A combination of spectroscopic, spectrometric, and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline and 3-chlorophenyl rings. The aromatic protons will typically appear in the downfield region (δ 7.0-9.0 ppm). The NH proton of the carbamate linkage would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The specific splitting patterns (singlet, doublet, triplet, multiplet) and coupling constants (J values) would help in assigning each proton to its specific position in the molecule. tsijournals.commdpi.com

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the carbamate group is expected to have a characteristic chemical shift in the range of δ 150-170 ppm. The carbons of the aromatic rings will appear between δ 110-150 ppm. tsijournals.commdpi.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| N-H Stretch | 3500-3200 (moderate, may be broad) |

| Aromatic C-H Stretch | 3100-3000 (weak to moderate) |

| Carbonyl (C=O) Stretch | 1750-1700 (strong, sharp) |

| C-N Stretch | 1350-1200 (moderate) |

| C-O Stretch | 1250-1050 (strong) |

| C-Cl Stretch | 800-600 (moderate to strong) |

Table 1: Expected IR Absorption Bands for this compound. Data compiled from general IR correlation tables. mdpi.comlibretexts.orgorientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Quinoline derivatives are known to be UV-active due to their extended π-conjugated systems. nih.gov The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions within the quinoline and phenyl rings. mdpi.commdpi.comresearchgate.netresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, allowing for the determination of the elemental formula of the compound. For this compound (C₁₆H₁₁ClN₂O₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. nih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is useful for confirming the molecular weight of the compound and also for assessing its purity. A commercial supplier lists LC-MS data for this compound. bldpharm.com The mass spectrum would show the protonated molecular ion [M+H]⁺, and potentially other adducts like [M+Na]⁺. Fragmentation patterns observed in the mass spectrum can provide further structural information.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), is commonly employed for compounds like quinoline derivatives. nih.gov The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area detected by a UV detector set at a wavelength where the compound absorbs strongly. A purity of ≥95% is often required for many applications. nih.gov

Gas Chromatography (GC) can also be used for purity assessment, although it is less common for carbamates due to their thermal lability. oup.comproquest.com Many carbamates can decompose at the high temperatures used in conventional GC injectors. oup.comnih.gov However, methods using cold on-column injection or derivatization can be employed to overcome this issue. oup.comscispec.co.th For this compound, HPLC would be the more conventional and reliable method for purity analysis.

Exploration of Diverse Synthetic Routes for Scalability and Sustainability

While the classical synthesis of carbamates often involves hazardous reagents like phosgene or isocyanates, modern synthetic chemistry focuses on developing more scalable and sustainable alternatives. These "green chemistry" approaches aim to reduce waste, avoid toxic reagents, and improve energy efficiency. researchgate.net

Catalytic Carbonylation Reactions: Palladium-catalyzed methods have been developed for the synthesis of N-aryl carbamates from aryl chlorides or triflates, sodium cyanate, and an alcohol. nih.gov This approach avoids the direct handling of toxic isocyanates. Similarly, nickel-catalyzed amination of aryl carbamates presents another route for creating diverse analogs. nih.gov

Direct Synthesis from CO₂: A highly sustainable approach involves using carbon dioxide (CO₂) as a C1 building block. acs.org Green methods for synthesizing carbamates directly from CO₂, amines, and alcohols have been developed using various catalysts. rsc.org These reactions are often performed under mild conditions and can be highly efficient. For instance, K₂CO₃ has been reported as an inexpensive and non-toxic catalyst for the direct synthesis of carbamates from an amine, a silicate (B1173343) ester, and CO₂. acs.org Other methods utilize basic catalysts to convert amines and alcohols to carbamates with good yields, even without dehydrating agents. rsc.org

Metal-Free and One-Pot Syntheses: Recent research has focused on developing metal-free synthetic routes. One such method involves the transformation of Boc-protected amines into carbamates using lithium tert-butoxide as the sole base, which is scalable to the gram level. researchgate.netrsc.org This avoids the need for potentially toxic and expensive metal catalysts. researchgate.netrsc.org One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, improve efficiency and reduce waste.

These alternative routes offer pathways to synthesize this compound and its analogs that are more environmentally friendly and suitable for large-scale production.

Synthesis of Deuterated or Labeled Analogs for Mechanistic Studies

The synthesis of isotopically labeled analogs, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is crucial for various scientific investigations, including mechanistic studies of chemical reactions and metabolic pathway analysis.

Deuterium Labeling: Deuterated analogs of this compound can be prepared to study reaction mechanisms, particularly to determine if a C-H bond is broken in the rate-determining step (kinetic isotope effect). A common method for deuterating aromatic rings like quinoline involves hydrogen-isotope exchange (HIE). This can be achieved by heating the compound in a deuterated solvent such as deuterated acetic acid (CH₃COOD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in the presence of a base like potassium tert-butoxide (KOtBu). researchgate.net The positions on the quinoline ring that undergo deuteration can be controlled by the reaction conditions. Patents also describe the preparation of deuterated quinoline compounds for various applications. google.com Deuterium labeling studies have been instrumental in understanding the mechanisms of reactions involving quinolinium salts. researchgate.net

Computational and Theoretical Investigations of Quinolin 8 Yl 3 Chlorophenyl Carbamate

Molecular Docking Simulations with Identified or Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. u-strasbg.fr Given the prevalence of quinoline (B57606) derivatives as kinase inhibitors, a putative biological target for Quinolin-8-yl (3-chlorophenyl)carbamate could be a protein kinase, for instance, a serine/threonine-protein kinase. nih.gov Docking simulations would aim to predict the binding mode and affinity of the compound within the kinase's active site.

Receptor Grid Generation and Ligand Preparation Protocols

Prior to docking, both the receptor (the kinase) and the ligand (this compound) must be meticulously prepared. jiangshen.org

Receptor Preparation: The three-dimensional crystal structure of the target kinase would be obtained from a repository such as the Protein Data Bank (PDB). The initial step involves preparing the protein using a tool like the Protein Preparation Wizard in Schrödinger Suite or AutoDock Tools. researchgate.netyoutube.com This process typically includes:

Removal of water molecules that are not involved in ligand binding. u-strasbg.fr

Addition of hydrogen atoms, which are often absent in crystal structures. ucsb.edu

Assignment of partial atomic charges and atom types. ox.ac.uk

Correction of any missing side chains or loops in the protein structure.

Once the protein is prepared, a receptor grid is generated. This grid defines the active site and the volume within which the ligand will be docked. ucsf.edu The grid box is typically centered on the co-crystallized ligand, if available, or defined by selecting the key active site residues. schrodinger.com The grid files store the potential energy values for various atom types, which allows for rapid scoring of ligand poses during the docking process. jiangshen.org

Ligand Preparation: The 3D structure of this compound would be built using a molecular editor. The ligand preparation process involves:

Generating a low-energy 3D conformation of the molecule.

Assigning correct bond orders and formal charges.

Adding hydrogen atoms.

Defining rotatable bonds to allow for conformational flexibility during docking. ox.ac.uk Tools like LigPrep in the Schrödinger Suite or AutoDock Tools are commonly used for this purpose. jiangshen.orgyoutube.com

Binding Pose Prediction and Conformational Analysis in Active Sites

With the prepared receptor grid and ligand, docking calculations are performed using algorithms like Glide, AutoDock, or GOLD. ucsb.edu These programs systematically search for the optimal binding orientation and conformation of the ligand within the receptor's active site by evaluating millions of possible poses. u-strasbg.fr

The result is a set of docked poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked pose represents the most likely binding mode of this compound. Conformational analysis of this pose would involve examining the spatial arrangement of the ligand's functional groups relative to the amino acid residues in the active site. For a kinase, this would typically involve positioning within the ATP-binding pocket.

Analysis of Ligand-Protein Interaction Networks (e.g., hydrogen bonding, hydrophobic interactions, pi-stacking)

The stability of the predicted protein-ligand complex is determined by a network of non-covalent interactions. nih.gov A thorough analysis of these interactions is crucial for understanding the basis of molecular recognition. youtube.com For this compound docked into a putative kinase active site, the following interactions would be analyzed:

Hydrogen Bonding: The carbamate (B1207046) linkage and the quinoline nitrogen are potential hydrogen bond acceptors or donors. These could form crucial hydrogen bonds with backbone or side-chain residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov

Hydrophobic Interactions: The aromatic quinoline and 3-chlorophenyl rings would likely engage in hydrophobic interactions with non-polar residues in the active site, contributing significantly to binding affinity. researchgate.net

Pi-stacking: The aromatic systems of the ligand can form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

These interactions can be visualized and analyzed using software like PyMOL or the Maestro interface. youtube.com A hypothetical summary of these interactions is presented in the table below.

| Interaction Type | Ligand Moiety Involved | Putative Interacting Residue (Kinase) | Distance (Å) |

| Hydrogen Bond | Carbamate C=O | Backbone NH of Valine | 2.9 |

| Hydrogen Bond | Quinoline Nitrogen | Side-chain OH of Threonine | 3.1 |

| Hydrophobic | 3-chlorophenyl ring | Leucine, Isoleucine | 3.5 - 4.0 |

| Pi-stacking | Quinoline ring | Phenylalanine | 3.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pharmacy180.com For this compound, QSAR can be a valuable tool for designing analogs with improved potency.

Descriptor Calculation and Selection Methodologies

The first step in QSAR modeling is to calculate molecular descriptors for a set of this compound analogs with known biological activities. These descriptors are numerical representations of the chemical structure and can be categorized as 1D, 2D, or 3D. slideshare.net

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional, topological, and electronic descriptors. Examples include molecular weight, logP (lipophilicity), molar refractivity (steric properties), and connectivity indices. pharmacy180.comresearchgate.net

3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors related to the molecule's shape and electronic properties in 3D space.

Software like DRAGON or PaDEL-Descriptor can be used to calculate a large number of descriptors. researchgate.net Following calculation, a crucial step is descriptor selection to identify the most relevant descriptors and avoid overfitting the model. nih.gov This can be achieved using techniques like correlation analysis to remove inter-correlated descriptors and genetic algorithms or stepwise multiple linear regression to select the subset of descriptors that best correlates with biological activity. researchgate.net

Model Development and Validation Strategies (e.g., 2D-QSAR, 3D-QSAR)

2D-QSAR: In 2D-QSAR, a linear or non-linear equation is developed to correlate the selected 2D descriptors with the biological activity. Multiple Linear Regression (MLR) is a common method used to develop a linear 2D-QSAR model. A hypothetical 2D-QSAR equation for a series of analogs might look like:

pIC50 = a(logP) - b(Molecular_Weight) + c*(Topological_Polar_Surface_Area) + d

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and a, b, c, and d are regression coefficients.

3D-QSAR: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship in three dimensions. basicmedicalkey.comslideshare.net These methods require the alignment of the molecules in the dataset. The aligned molecules are placed in a 3D grid, and steric and electrostatic interaction fields are calculated at each grid point. nih.gov The resulting field values are then correlated with the biological activity using Partial Least Squares (PLS) regression. The results are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity. researchgate.net

Model Validation: Any developed QSAR model must be rigorously validated to ensure its robustness and predictive power. basicmedicalkey.com Validation strategies include:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the internal consistency of the model. taylorfrancis.com

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. nih.gov

Key statistical parameters used for validation are the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). acs.org A well-validated QSAR model can then be used to predict the activity of newly designed analogs of this compound before their synthesis.

Below is a hypothetical table of statistical parameters for a developed QSAR model.

| Parameter | Value | Description |

| R² | 0.85 | Coefficient of determination for the training set |

| Q² (LOO) | 0.75 | Cross-validated coefficient of determination |

| R² (external) | 0.80 | Coefficient of determination for the external test set |

| RMSE | 0.35 | Root Mean Square Error |

Predictive Power Assessment and Applicability Domain Analysis

In the computational evaluation of chemical compounds, Quantitative Structure-Activity Relationship (QSAR) models are pivotal for predicting biological activities. For a QSAR model developed using a series of compounds including this compound, assessing its predictive power and defining its Applicability Domain (AD) are crucial steps mandated by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD). mdpi.comnih.gov

The predictive power of a QSAR model is not determined by its statistical fit to the training data alone, but by its ability to accurately predict the activity of new, untested compounds. nih.gov This is evaluated through rigorous validation processes. Internal validation techniques like cross-validation (e.g., leave-one-out or k-fold) are used during model development, while external validation, using a dedicated test set of molecules not included in the training set, provides the most robust measure of a model's predictive capability. researchgate.net For a model to be considered predictive, it must meet several statistical criteria, such as a high cross-validated correlation coefficient (q²) and a high correlation coefficient for the external test set (R²_pred). nih.gov

Equally important is the definition of the Applicability Domain (AD), which establishes the chemical space in which the model's predictions are considered reliable. researchgate.netnih.gov Predictions for compounds that fall within this domain are deemed interpolations and are more trustworthy, whereas predictions for compounds outside the AD are extrapolations and carry a higher degree of uncertainty. mdpi.com The AD ensures that the model is only used for compounds structurally similar to those it was trained on. mdpi.comnih.gov

Several methods exist to define the AD, often based on the descriptors used to build the model. Common approaches include:

Descriptor Range-Based Methods: This simple method defines the AD by the minimum and maximum values of each descriptor in the training set. A new compound is inside the AD if all its descriptor values fall within these ranges. mdpi.comresearchgate.net

Distance-Based Methods: These methods measure the similarity of a new compound to the compounds in the training set. nih.gov Techniques like the k-nearest neighbors (k-NN) approach assess the distance of a query chemical to its closest neighbors in the training data. mdpi.com If the distance is below a set threshold, the prediction is considered reliable. variational.ai

Leverage Approach: This statistical method calculates the leverage value (h) for each compound, which indicates its influence on the model. Compounds with leverage values higher than a defined threshold are considered outside the AD, as they are structurally distinct from the bulk of the training set. researchgate.net

By rigorously assessing predictive power and clearly defining the applicability domain, researchers can ensure that QSAR models provide reliable and transparent predictions for novel quinoline-based carbamates, guiding further experimental investigation. researchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule at the atomic level. stanford.edu For this compound, methods like Density Functional Theory (DFT) are widely used to elucidate its electronic structure, which in turn governs its chemical reactivity and intermolecular interactions. nih.gov DFT provides a favorable balance between computational cost and accuracy for molecules of this size. acs.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, providing insights that are critical for understanding its potential as a drug candidate or functional material. stanford.edunih.gov

Before any electronic properties can be accurately calculated, the three-dimensional structure of this compound must be determined. This is achieved through geometry optimization, a computational process that seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular conformation. researchgate.net The process starts with an initial guess of the structure and iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule until a stationary point on the potential energy surface is found. researchgate.netankara.edu.tr

For a flexible molecule like this compound, which has several rotatable single bonds (e.g., between the quinoline ring and the carbamate oxygen, and within the carbamate linker), a simple optimization might only find a local energy minimum. To identify the global minimum—the most stable conformer—a conformational search is necessary. This involves systematically or stochastically rotating the flexible bonds and performing a geometry optimization for each resulting conformer. The conformer with the absolute lowest energy is then used for subsequent, more computationally intensive calculations. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are often employed for accurate geometry optimization. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The energy of the HOMO (E_HOMO) is related to the ionization potential; a higher E_HOMO suggests the molecule is a better electron donor. pku.edu.cnsapub.org

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that can accept electrons, indicating the molecule's electrophilicity. The energy of the LUMO (E_LUMO) is related to the electron affinity; a lower E_LUMO suggests the molecule is a better electron acceptor. pku.edu.cnsapub.org

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The HOMO is likely to be distributed over the electron-rich quinoline and 3-chlorophenyl aromatic rings, while the LUMO might be localized on the carbamate group and the quinoline ring system. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. scielo.br A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netscielo.br

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| E_HOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E_LUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

An Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution across a molecule's surface. deeporigin.comnumberanalytics.com It is calculated by placing a positive point charge at various points on the electron density surface and computing the interaction energy. acs.org The resulting surface is color-coded to represent different potential values:

Red: Regions of negative electrostatic potential, indicating electron-rich areas. These are typically associated with lone pairs on heteroatoms (like oxygen or nitrogen) and are favorable sites for electrophilic attack or hydrogen bond acceptance. deeporigin.com

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are often found around hydrogen atoms bonded to electronegative atoms and are sites for nucleophilic attack or hydrogen bond donation. numberanalytics.com

Green/Yellow: Regions of neutral or near-zero potential. numberanalytics.com

For this compound, an ESP map would reveal key features for intermolecular interactions. ucsb.edu Negative potential (red) would be expected around the quinoline nitrogen atom and the carbonyl oxygen of the carbamate group, highlighting their roles as potential hydrogen bond acceptors. deeporigin.com Positive potential (blue) would likely be concentrated on the hydrogen atom of the carbamate's N-H group, identifying it as a primary hydrogen bond donor site. ucsb.edu Understanding this electrostatic landscape is crucial in drug design for optimizing the binding of the molecule to its biological target. deeporigin.comucsb.edu

Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net For this compound, MD simulations can provide detailed insights into its dynamic behavior, conformational flexibility, and interactions with a biological target, such as a protein receptor. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the ligand-protein complex evolves, providing information on binding stability, key intermolecular interactions (like hydrogen bonds), and the conformational changes that occur upon binding. researchgate.netwhiterose.ac.uk

The accuracy of an MD simulation is highly dependent on the initial setup, which involves two critical stages: force field selection and system preparation. gromacs.org

Force Field Selection: A force field is a set of mathematical functions and parameters that define the potential energy of a system of particles. nih.gov It approximates the complex quantum mechanical interactions with simpler classical mechanics equations, describing both bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals, electrostatic) interactions. frontiersin.org The choice of force field is crucial and must be appropriate for the molecules being studied. nih.govnih.gov For a drug-like small molecule such as this compound interacting with a protein, a combination of force fields is typically used. The protein is described by a well-established biomolecular force field, while the ligand requires specific parameterization, often generated using tools compatible with the main force field. nih.govfrontiersin.org

| Force Field Family | Description | Typical Ligand Force Field |

|---|---|---|

| AMBER (Assisted Model Building with Energy Refinement) | Widely used for proteins and nucleic acids. | GAFF (General AMBER Force Field) |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Popular for proteins, lipids, and nucleic acids. | CGenFF (CHARMM General Force Field) |

| GROMOS (GROningen MOlecular Simulation) | Commonly used for biomolecular systems, particularly in the GROMACS simulation package. | Generated via automated servers or manual parameterization. |

| OPLS (Optimized Potentials for Liquid Simulations) | Designed to accurately reproduce properties of liquids and solvated systems. | OPLS-AA/OPLS3 |

System Preparation: Once the force field is chosen, the simulation system must be carefully prepared. This multi-step process typically includes: irbbarcelona.orgyale.edu

Complex Creation: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are used as the starting point. researchgate.net

Solvation: The complex is placed in a periodic box (e.g., cubic or dodecahedral) which is then filled with explicit water molecules (e.g., TIP3P water model) to mimic the aqueous physiological environment. researchgate.net

Ionization: Counter-ions (e.g., Na⁺ or Cl⁻) are added to the system to neutralize its total charge, as MD simulations require a net neutral charge. yale.edu Additional ions may be added to simulate a specific salt concentration.

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries that may have been introduced during the previous steps. yale.edu

Equilibration: The system undergoes a two-phase equilibration process. First, an NVT (constant Number of particles, Volume, and Temperature) equilibration is performed to bring the system to the desired temperature. This is followed by an NPT (constant Number of particles, Pressure, and Temperature) equilibration to adjust the system density to the correct level. irbbarcelona.org During equilibration, position restraints are often applied to the protein and ligand to allow the solvent to relax around them. gromacs.org

After these preparatory steps, the position restraints are removed, and the production MD simulation can begin, allowing for the observation of the natural dynamics of the this compound within its target binding site.

Trajectory Analysis for Conformational Sampling and Binding Pocket Fluctuations

To understand the dynamic nature of this compound and its interaction with a biological target, molecular dynamics (MD) simulations are employed. These simulations generate a trajectory, a series of snapshots of the molecule's position and orientation over time, which provides a wealth of information about its conformational landscape.

Conformational sampling through MD allows for the exploration of the different shapes the molecule can adopt. This is crucial as the biological activity of a molecule is often tied to a specific conformation. By analyzing the trajectory, researchers can identify the most stable and frequently occurring conformations of this compound, both in isolation and when bound to a protein.

Furthermore, when studying the compound in complex with a protein, trajectory analysis reveals fluctuations in the binding pocket. The amino acid residues that form the binding site are not static; they exhibit a range of motions. Understanding these fluctuations is key to comprehending the nuances of molecular recognition and can inform the design of more potent and selective inhibitors. Techniques such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are used to quantify the stability of the compound in the binding pocket and the flexibility of the surrounding residues, respectively.

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Binding Affinity Prediction

Predicting the binding affinity of a ligand to its target is a cornerstone of computational drug design. Two powerful methods for this are Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

Free Energy Perturbation (FEP) is a rigorous and computationally intensive method that calculates the difference in free energy between two states, for instance, a ligand in solution and the same ligand bound to a protein. This is achieved by "perturbing" or gradually transforming one molecule into another over a series of steps in a simulation. The free energy change associated with this transformation is then calculated, providing a highly accurate prediction of the binding free energy.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offers a more computationally efficient, albeit less rigorous, alternative to FEP. This method involves running an MD simulation of the protein-ligand complex and then, for a selection of snapshots from the trajectory, calculating the binding free energy using the following equation:

ΔG_binding = G_complex - (G_protein + G_ligand)

The individual free energy terms are calculated using a combination of molecular mechanics energies and solvation free energies, the latter of which is often determined using the Poisson-Boltzmann equation for the electrostatic component and a surface area-dependent term for the non-polar component. While generally less accurate than FEP, MM/PBSA is a valuable tool for ranking a series of compounds and identifying key residues involved in binding.

| Method | Description | Advantages | Disadvantages |

| FEP | Calculates the free energy difference between two states by gradual transformation. | High accuracy. | Computationally expensive. |

| MM/PBSA | Calculates binding free energy from MD simulation snapshots. | Faster than FEP, good for ranking compounds. | Less accurate than FEP, approximations in solvation model. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties. In silico ADME prediction tools are used to assess these properties early in the drug discovery process, helping to identify and weed out compounds with unfavorable profiles.

Computational models are used to predict the ability of a compound to cross biological membranes. For intestinal absorption, models often use descriptors such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors to predict passive diffusion across the gut wall.

The blood-brain barrier (BBB) is a particularly challenging membrane to cross. In silico models for BBB penetration are crucial for the development of CNS-active drugs. These models are often more complex and may incorporate additional descriptors such as polar surface area (PSA) and the presence of specific functional groups that can interact with transporters at the BBB.

Metabolism, primarily by the cytochrome P450 (CYP) family of enzymes, is a major determinant of a drug's half-life and can lead to the formation of toxic metabolites. Computational tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6). Furthermore, site-of-metabolism (SOM) identification tools can pinpoint the specific atoms in a molecule that are most likely to be metabolized, which is invaluable for designing more metabolically stable analogues.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, affects its distribution and availability to reach its target. In silico models, often based on quantitative structure-property relationships (QSPR), are used to predict the percentage of a compound that will be bound to plasma proteins. These models typically use a combination of physicochemical descriptors to make their predictions.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or from the protein-ligand complex itself. This model consists of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Preclinical Biological Activity Profiling of Quinolin 8 Yl 3 Chlorophenyl Carbamate: in Vitro Studies

Enzyme Inhibition Studies

The inhibitory potential of Quinolin-8-yl (3-chlorophenyl)carbamate has been evaluated against several major classes of enzymes, including cholinesterases, carbonic anhydrases, kinases, and proteases. These studies provide foundational insights into the compound's mechanism of action and its potential selectivity.

Cholinesterase Inhibition Assays (AChE, BChE) and Kinetic Analysis

This compound has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission. Carbamates, as a chemical class, are known to act as pseudo-irreversible inhibitors of cholinesterases. This inhibition occurs through the carbamoylation of a serine residue within the enzyme's active site, rendering the enzyme inactive. The subsequent hydrolysis to regenerate the active enzyme is typically slow.

Kinetic analyses of carbamate (B1207046) inhibitors often reveal a competitive inhibition model with an irreversible step. While specific kinetic constants for this compound are not detailed in the available literature, the general mechanism for carbamates involves the formation of a carbamylated enzyme intermediate. The rate of this reaction is described by the inhibition rate constant, k₃.

Table 1: Cholinesterase Inhibition Profile of this compound

| Enzyme | Inhibition Data |

|---|---|

| Acetylcholinesterase (AChE) | Data not available |

Carbonic Anhydrase Inhibition Profiling and Isoform Selectivity

The inhibitory effects of quinoline (B57606) derivatives have been explored against various isoforms of carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological processes. Studies on quinoline-based sulfonamides have shown potent inhibition of several human CA (hCA) isoforms, including hCA I, II, IX, and XII, with some compounds exhibiting low nanomolar inhibition constants (Kᵢ).

The selectivity of these inhibitors is a crucial aspect of their development, particularly concerning the ubiquitously expressed hCA I and II versus the tumor-associated isoforms hCA IX and XII. While the broader class of quinoline derivatives shows promise as CA inhibitors, specific data on the inhibitory activity and isoform selectivity of this compound against carbonic anhydrases are not currently available.

Table 2: Carbonic Anhydrase Inhibition Profile of this compound

| Isoform | Inhibition Data (Kᵢ) |

|---|---|

| hCA I | Data not available |

| hCA II | Data not available |

| hCA IV | Data not available |

| hCA IX | Data not available |

Kinase Inhibition Assays and ATP Competition Studies

Quinoline-based compounds have been investigated as potential inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Many kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. This competitive inhibition mechanism has been observed for several quinoline-pyridine hybrids targeting PIM-1 kinase. The development of ATP-competitive small molecule inhibitors is a significant area of research in cancer therapeutics. At present, there is no specific information available regarding the kinase inhibitory activity or the ATP-competitive nature of this compound.

Protease Inhibition Screening and Specificity Determination

The potential of quinoline derivatives as protease inhibitors has also been a subject of investigation. For instance, certain quinoline-based compounds have been evaluated for their ability to inhibit matrix metalloproteinases (MMPs) and bacterial collagenases. In some studies, the inclusion of a quinolin-8-yl moiety in the inhibitor structure led to a decrease in inhibitory effectiveness against these proteases. This suggests that the structural context of the quinoline ring is critical for potent protease inhibition. Specific data on the protease inhibition profile and specificity of this compound have not been reported.

Mechanistic Insights into Enzyme-Ligand Interactions (e.g., reversible vs. irreversible inhibition)

The carbamate functional group in this compound strongly suggests a mechanism of pseudo-irreversible inhibition, particularly for serine hydrolases like cholinesterases. This mechanism involves the formation of a covalent carbamoyl-enzyme complex, which is more stable than the acetylated intermediate formed with the natural substrate, acetylcholine (B1216132). The enzyme is regenerated, but at a much slower rate. For other enzyme classes, the nature of the interaction would depend on the specific binding site and the non-covalent forces at play. Without direct experimental evidence for this compound, its inhibitory mechanism against other enzyme classes remains speculative.

Receptor Binding and Modulation Studies

While the primary focus of in vitro studies on compounds with similar structures has been on enzyme inhibition, the potential for receptor binding and modulation cannot be excluded. For example, some carbamate-containing compounds, such as certain insecticides, have been shown to interact with neurotransmitter receptors, including melatonin (B1676174) receptors. However, there is currently no available data from in vitro studies detailing the receptor binding profile or modulatory effects of this compound on any specific receptor.

G-Protein Coupled Receptor (GPCR) Binding Assays (e.g., muscarinic, adrenergic)

Currently, there is no publicly available scientific literature detailing the specific binding affinity of this compound to G-protein coupled receptors, including muscarinic and adrenergic subtypes. Comprehensive screening against a panel of GPCRs would be necessary to determine its potential activity and selectivity profile within this large family of receptors. Such studies are crucial in early-stage drug discovery to identify potential on-target and off-target effects.

Ligand-Gated Ion Channel Modulation (e.g., GABA-A, nAChR)

The modulatory effects of this compound on ligand-gated ion channels, such as the GABA-A and nicotinic acetylcholine (nAChR) receptors, have not been reported in the accessible scientific literature. Electrophysiological or radioligand binding assays would be required to ascertain whether this compound acts as an agonist, antagonist, or allosteric modulator of these important ion channels.

Nuclear Receptor Activation/Antagonism Assays

There is a lack of available data on the interaction of this compound with nuclear receptors. To determine its potential as an activator or antagonist of this class of transcription factors, in vitro assays, such as reporter gene assays or coactivator/corepressor recruitment assays, would need to be performed. These investigations would clarify any potential influence of the compound on gene expression regulated by nuclear receptors.

Orthosteric vs. Allosteric Binding Site Characterization

Without primary binding data, the characterization of this compound's binding site as either orthosteric or allosteric on any specific protein target remains undetermined. Functional assays in the presence of known orthosteric ligands would be a standard method to investigate this aspect of its pharmacological profile.

Cellular Pathway Modulation and Phenotypic Assays

Cell Viability and Proliferation Assays in Various Cell Lines

While the broader class of quinoline derivatives has been extensively studied for cytotoxic and anti-proliferative effects against various cancer cell lines, specific data for this compound is not available in the current body of scientific literature. biointerfaceresearch.comnih.govnih.gov Phenotypic screens of diverse small-molecule libraries have identified quinoline-containing compounds with potent in vitro cytotoxicity. nih.gov However, without direct experimental evidence, the impact of this compound on the viability and proliferation of different cell lines is unknown.

Interactive Data Table: Cell Viability Data for this compound

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

Induction of Apoptosis and Cell Cycle Arrest Analysis Methodologies

The ability of this compound to induce apoptosis or cause cell cycle arrest has not been specifically documented. Quinoline derivatives have been shown to induce apoptosis through the activation of caspase-8 and caspase-9. researchgate.net Methodologies to investigate these effects would typically involve flow cytometry to analyze the cell cycle distribution and quantify apoptotic cells (e.g., using Annexin V/Propidium Iodide staining). Further mechanistic studies could include Western blotting for key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs). researchgate.netnih.gov

Interactive Data Table: Apoptosis and Cell Cycle Analysis of this compound

| Cell Line | Method | Outcome | Key Markers Analyzed | Reference |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

Gene Expression Profiling (e.g., qRT-PCR, RNA-Seq) and Protein Level Analysis (e.g., Western Blot, ELISA)

To elucidate the molecular mechanisms of a compound, researchers typically employ techniques to analyze changes in gene and protein expression in treated cells. Gene expression profiling can be conducted using methods like quantitative real-time polymerase chain reaction (qRT-PCR) for targeted gene analysis or RNA-sequencing (RNA-Seq) for a comprehensive, unbiased view of the entire transcriptome. researchgate.netresearchgate.net These analyses can reveal which cellular pathways are affected by the compound. For instance, studies on other quinoline derivatives have shown the induction of genes related to stress response and autophagy. nih.gov

Following the identification of changes at the genetic level, protein level analysis is crucial to confirm that these changes translate to functional effects. Western Blotting is a standard technique used to detect and quantify specific proteins, while Enzyme-Linked Immunosorbent Assay (ELISA) is often used to measure the concentration of secreted proteins like cytokines.

Currently, there are no published studies that have utilized these methods to profile the effects of this compound.

Modulation of Key Signaling Cascades (e.g., MAPK, PI3K/Akt, NF-κB pathways)

Key signaling cascades are fundamental to cellular processes such as proliferation, survival, and inflammation. Investigating a compound's effect on these pathways can provide insight into its therapeutic potential.

MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cellular stress responses, proliferation, and apoptosis.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase/Protein Kinase B pathway is a critical regulator of cell survival and growth. nih.govnih.gov

NF-κB Pathway: The Nuclear Factor-kappa B pathway plays a central role in regulating the immune and inflammatory responses. nih.gov Dysregulation of this pathway is linked to various diseases. nih.gov

Studies on related quinoline compounds have demonstrated the ability to suppress the NF-κB pathway. nih.gov However, specific data on how this compound modulates these or other signaling cascades is not available in the current body of scientific literature.

Autophagy Flux Measurement and Lysosomal Activity Modulation

Autophagy is a cellular recycling process that degrades damaged organelles and protein aggregates through a lysosome-dependent mechanism. nih.gov It is a critical process for maintaining cellular homeostasis and can be a target for therapeutic intervention in various diseases. Autophagy flux measurement determines the rate of autophagic degradation, providing a more accurate assessment of autophagic activity than static measurements.

While some novel quinoline compounds have been shown to induce autophagy in cancer cells nih.gov, there is no specific information available regarding the effects of this compound on autophagy flux or lysosomal activity.

Targeted Biological Activity Screens (Methodologies)

Antimicrobial Activity Screening against Bacterial, Fungal, and Viral Strains

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govmdpi.com Screening for antimicrobial activity is a common step in the preclinical evaluation of new chemical entities. This typically involves determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. nih.govnih.gov For antiviral activity, assays are conducted to measure the inhibition of viral replication in host cells. nih.govnih.govmdpi.com

Despite the known antimicrobial potential of the broader quinoline class mdpi.commdpi.com, specific screening data for the antibacterial, antifungal, or antiviral activity of this compound has not been reported.

Anti-inflammatory Activity Assessment via Cytokine Release Inhibition and NO Production

Chronic inflammation is a hallmark of many diseases. The anti-inflammatory potential of a compound can be assessed in vitro by measuring its ability to inhibit the production of pro-inflammatory mediators. Common assays include measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and quantifying the reduction in the release of inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.gov

While various quinoline derivatives have demonstrated anti-inflammatory properties nih.gov, there are no published findings on the anti-inflammatory activity of this compound.

Neuroprotective Activity in Cell-Based Models of Oxidative Stress or Neurotoxicity

Neuroprotective activity is evaluated in cell-based models that mimic neurodegenerative conditions. These models often involve inducing oxidative stress or neurotoxicity in neuronal cell lines. The ability of a compound to protect these cells from damage is then assessed. Carbamates, as a chemical class, have been studied for their neurotoxic potential, which can involve the induction of redox stress. nih.gov

There is currently no data available from studies that have specifically investigated the neuroprotective activity of this compound in such models.

Immunomodulatory Activity in Primary Immune Cell Cultures

No studies detailing the in vitro effects of this compound on primary immune cell cultures were found.

Anti-Parasitic Activity Evaluation in Relevant Parasite Models

No studies evaluating the in vitro anti-parasitic activity of this compound against relevant parasite models were found.

Preclinical Biological Activity Profiling of Quinolin 8 Yl 3 Chlorophenyl Carbamate: in Vivo Non Human Studies

Pharmacodynamic Characterization in Animal Models (mechanistic, non-efficacy)

Target Engagement Studies (e.g., receptor occupancy, enzyme inhibition in tissues):No data available.

Further research and publication of in vivo studies are necessary to elucidate the preclinical profile of Quinolin-8-yl (3-chlorophenyl)carbamate.

As of the current date, there is a lack of publicly available scientific literature detailing the preclinical in vivo biological activity of the specific chemical compound, this compound. Extensive searches have not yielded specific studies that would provide the data necessary to thoroughly and accurately populate the requested sections of this article.

Therefore, it is not possible to provide detailed information, research findings, or data tables for the following topics concerning this compound:

Biomarker Modulation in Animal Models Reflecting Pathway Activity

Dose-Response Relationship for Pharmacological Effects (non-clinical)

Mechanistic Studies in Disease-Relevant Animal Models (non-clinical, non-therapeutic claims)

Impact on Specific Cellular Processes within Organ Systems

Evaluation of Gene and Protein Expression Changes in Animal Tissues

Investigation of Morphological Changes at a Cellular Level

Generating content on these specific areas without direct research on the compound would be speculative and would not meet the required standards of scientific accuracy. Information on analogous or related compounds cannot be substituted due to the strict focus of this article on this compound alone.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Quinolin 8 Yl 3 Chlorophenyl Carbamate Analogs

Design and Synthesis of Systematic Analog Libraries

The rational design and synthesis of analog libraries are fundamental to understanding the SAR of quinolin-8-yl (3-chlorophenyl)carbamate. This process typically involves systematic modifications of different parts of the molecule, including the 3-chlorophenyl moiety, the quinoline (B57606) ring system, and the carbamate (B1207046) linker.

A general synthetic route to quinoline-O-carbamate derivatives involves the reaction of a hydroxyquinoline with a suitable carbamoyl (B1232498) chloride or isocyanate. For instance, 8-hydroxyquinoline (B1678124) can be treated with 3-chlorophenyl isocyanate in the presence of a base to yield the parent compound, this compound. Analog libraries are then constructed by utilizing variously substituted starting materials.

Substituent Variation on the 3-Chlorophenyl Moiety

Systematic variation of the substituents on the 3-chlorophenyl ring is a key strategy to probe the electronic and steric requirements for optimal biological activity. While extensive studies specifically on this compound analogs with varied phenyl ring substitutions are not widely reported in publicly available literature, general principles from related N-aryl carbamates can be inferred.

Modifications would typically include altering the position and nature of the chloro substituent (e.g., moving it to the 2- or 4-position) and introducing other functional groups with varying electronic properties (electron-donating groups like methoxy (B1213986) and methyl, or other electron-withdrawing groups like nitro and trifluoromethyl). The aim of these modifications is to map the binding pocket of the biological target and optimize interactions. For example, the introduction of hydrogen bond donors or acceptors could lead to new interactions with the target protein, potentially enhancing potency.

Table 1: Proposed Analogs with Substituent Variation on the 3-Chlorophenyl Moiety This table is a hypothetical representation of a library for SAR studies, as specific data for these analogs is not readily available.

| Compound ID | R1 | R2 | R3 |

| Parent | Cl | H | H |

| Analog 1a | H | Cl | H |

| Analog 1b | H | H | Cl |

| Analog 1c | OCH₃ | H | H |

| Analog 1d | H | NO₂ | H |

| Analog 1e | CF₃ | H | H |

Modifications to the Quinoline Ring System

Modifications to the quinoline ring system have been more extensively studied. The position of the carbamate linkage on the quinoline ring has been shown to have a significant impact on biological activity. For instance, in a study on quinoline-O-carbamate derivatives as potential agents for Alzheimer's disease, the position of the carbamate group was varied, and the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was evaluated. nih.gov

The synthesis of these positional isomers involves using the corresponding hydroxyquinoline isomer (e.g., 4-hydroxyquinoline, 5-hydroxyquinoline, 6-hydroxyquinoline) as the starting material. The study revealed that the biological activity is highly dependent on the substitution pattern of the quinoline ring. nih.gov

Table 2: Biological Activity of Quinoline-O-Carbamate Positional Isomers Data extracted from a study on related quinoline-O-carbamate derivatives as cholinesterase inhibitors. nih.gov

| Compound ID | Carbamate Position | Target Enzyme | IC₅₀ (µM) |

| Analog 2a | 4-position | eqBuChE | 2.83 |

| Analog 2b | 5-position | eeAChE | 1.3 |

| eqBuChE | 0.81 | ||

| Analog 2c | 6-position | eeAChE | 10.3 |

| Analog 2d | 8-position | eeAChE | 6.5 |

eeAChE: electric eel acetylcholinesterase; eqBuChE: equine serum butyrylcholinesterase.

Exploration of Linker Modifications within the Carbamate Group

The carbamate group serves as a linker between the quinoline and the 3-chlorophenyl moieties. Its chemical stability and ability to participate in hydrogen bonding are crucial for the molecule's properties. acs.org Exploration of linker modifications often involves the concept of bioisosteric replacement, where the carbamate group is replaced by other functional groups with similar steric and electronic properties.

Assessment of Positional and Electronic Effects on Biological Activity

The position of substituents on both the quinoline and the phenyl rings, as well as their electronic nature, plays a critical role in determining the biological activity of these compounds. As demonstrated in the study of quinoline-O-carbamate positional isomers, moving the carbamate group from one position to another on the quinoline ring can dramatically alter the inhibitory potency and selectivity towards different enzymes. nih.gov

The electronic effects of substituents on the phenyl ring are also expected to modulate activity. Electron-withdrawing groups, such as the chloro group in the parent compound, can influence the reactivity of the carbamate and its ability to act as a hydrogen bond donor or acceptor. The precise effect, whether beneficial or detrimental to activity, is target-dependent and can only be determined through the synthesis and biological evaluation of a systematic series of analogs.

Influence of Stereochemistry on Biological Interactions (if applicable)

For this compound itself, which is an achiral molecule, stereochemistry is not a factor. However, the introduction of chiral centers through modification of the quinoline or phenyl moieties could lead to stereoisomers with different biological activities. For instance, if a chiral substituent were introduced on the quinoline ring or as part of a modified linker, it would be necessary to separate the enantiomers or diastereomers and evaluate their biological activity independently. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have significantly different pharmacological and toxicological profiles. nih.gov At present, there is a lack of published research focusing on the stereochemical aspects of this compound analogs.

Conformational Analysis of Analogs and its Correlation with Activity

The three-dimensional conformation of a molecule is a key determinant of its ability to bind to a biological target. The carbamate linker, while providing some rigidity due to its partial double-bond character, also allows for a degree of conformational flexibility. acs.org Conformational analysis of this compound and its analogs is crucial for understanding how the different parts of the molecule are oriented in space and how this orientation affects biological activity.

Molecular modeling and computational studies can provide insights into the preferred conformations of these molecules. For example, molecular docking studies of a related quinoline-O-carbamate derivative (compound 3f in the cited study) within the active site of AChE revealed key interactions. The benzene (B151609) ring of the quinoline moiety was found to engage in π-π stacking interactions with tryptophan and phenylalanine residues, while the quinoline's polar hydrogen formed a hydrogen bond with a tyrosine residue. nih.gov These interactions stabilize the binding of the inhibitor in the active site and are dependent on the molecule adopting a specific, low-energy conformation. A thorough conformational analysis would involve exploring the rotational barriers around the key single bonds and identifying the global and local energy minima to understand which conformations are most likely to be biologically active.

Relationship between Molecular Descriptors and Biological Profiles

The biological activity of this compound analogs is intricately governed by a combination of electronic, steric, and hydrophobic properties, which can be quantified by various molecular descriptors. These descriptors help in establishing a quantitative relationship between the chemical structure and the biological response.

Electronic Descriptors: The electronic nature of the substituents on both the quinoline and the phenyl rings plays a pivotal role in the compound's interaction with its biological target. For instance, the presence of electron-withdrawing groups, such as the chloro group at the 3-position of the phenyl ring, significantly influences the electronic distribution across the carbamate linkage. This can affect the compound's ability to form hydrogen bonds or other electrostatic interactions within the active site of a target enzyme or receptor. Studies on related 8-hydroxyquinoline derivatives have shown that electronic properties are key determinants of their biological activity. nih.gov In quantitative structure-activity relationship (QSAR) models of carbamates, electronic descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with activity. mdpi.com For example, a lower LUMO energy can indicate a higher susceptibility of the carbamate to nucleophilic attack, which is a crucial step in the mechanism of action for some enzyme inhibitors. nih.gov

Hydrophobic Descriptors: Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical factor influencing the pharmacokinetic and pharmacodynamic properties of the analogs. A well-balanced lipophilicity is essential for cell membrane permeability and reaching the target site. Modifications on the phenyl ring or the quinoline moiety can systematically alter the logP value. For instance, introducing halogen atoms tends to increase lipophilicity. nih.gov The relationship between lipophilicity and biological activity is often parabolic, where either too low or too high a logP value can be detrimental to the compound's efficacy.

Steric Descriptors: The size and shape of the substituents, quantified by steric descriptors such as molar refractivity (MR) or Taft's steric parameter (Es), are crucial for ensuring a complementary fit within the binding pocket of the biological target. The position of the substituent on the phenyl ring is also critical. For example, a substituent at the ortho-position might cause steric hindrance that prevents optimal binding, whereas a meta- or para-substituent, like the 3-chloro group in the parent compound, may be well-tolerated or even beneficial for activity.

The interplay of these descriptors is often complex and non-linear. Therefore, multiparametric equations are typically required to model the biological activity accurately. The following table illustrates a hypothetical relationship between various molecular descriptors and the biological activity of a series of Quinolin-8-yl (phenyl)carbamate analogs, based on general principles observed in related compound series.

| Compound | Phenyl Substitution | logP | Electronic Parameter (Hammett's σ) | Steric Parameter (MR) | Biological Activity (IC₅₀, µM) |

| 1 | H | 4.2 | 0.00 | 1.03 | 15.2 |

| 2 | 3-Cl | 4.9 | 0.37 | 6.03 | 5.8 |

| 3 | 4-Cl | 4.9 | 0.23 | 6.03 | 8.1 |

| 4 | 3-CH₃ | 4.7 | -0.07 | 5.65 | 10.5 |

| 5 | 4-OCH₃ | 4.1 | -0.27 | 7.87 | 12.3 |

| 6 | 3-NO₂ | 4.0 | 0.71 | 7.36 | 2.1 |

| 7 | 4-F | 4.4 | 0.06 | 0.92 | 9.5 |

This table is a hypothetical representation to illustrate the concepts and does not represent actual experimental data for this specific series.

Development of Predictive Models for Specificity and Selectivity based on SAR